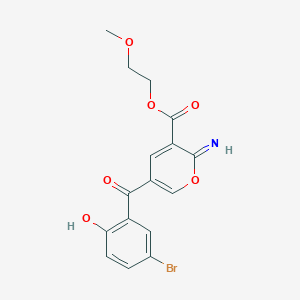
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate, also known as MBIC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MBIC is a pyranocarboxamide derivative that has been shown to have promising biological activities, making it an attractive target for drug development and other research applications.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate has been shown to inhibit the activity of the enzyme Akt, which is known to play a key role in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate has also been shown to have other biochemical and physiological effects. For example, studies have demonstrated that 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate for use in laboratory experiments is its high potency and selectivity. This makes it an attractive target for drug development and other research applications. However, one limitation of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate is that it can be difficult to synthesize in large quantities, which may limit its availability for certain types of research.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate. One area of interest is the development of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate and to identify other potential therapeutic targets for this compound. Finally, efforts to improve the synthesis of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate and other pyranocarboxamide derivatives may also be an area of future research.
Synthesemethoden
The synthesis of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate involves a multi-step process that begins with the reaction of 5-bromo-2-hydroxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 2-methoxyethylamine to form the amide intermediate, which is subsequently treated with triphosgene to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate has been studied extensively for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate as a potential anti-cancer agent. Studies have shown that 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate has potent anti-proliferative effects on a wide range of cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
2-methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO6/c1-22-4-5-23-16(21)12-6-9(8-24-15(12)18)14(20)11-7-10(17)2-3-13(11)19/h2-3,6-8,18-19H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJLAUMWJPTFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC(=COC1=N)C(=O)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467323.png)
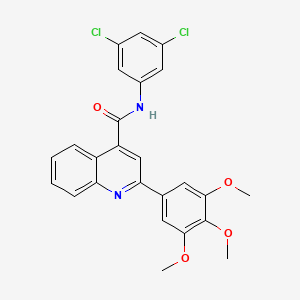
![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467335.png)
![[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467339.png)
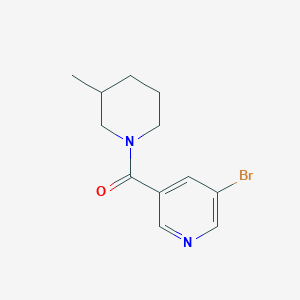
![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)
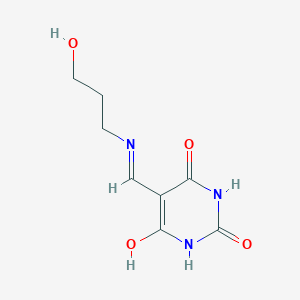

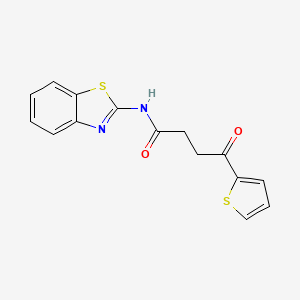

![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)